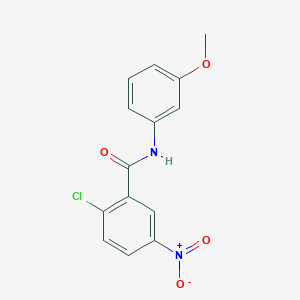![molecular formula C15H15ClN2OS2 B5701632 N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5701632.png)
N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea, also known as CMPTU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CMPTU belongs to the class of thiourea compounds and has been found to exhibit various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea is not fully understood. However, it has been suggested that N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea exerts its effects through the inhibition of various enzymes, including topoisomerase II, tyrosinase, and α-glucosidase. N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular metabolism.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and reduce oxidative stress. N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has also been found to improve glucose tolerance, insulin sensitivity, and lipid metabolism. In addition, N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to protect against neuronal damage and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea in lab experiments is its low toxicity. N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has been found to exhibit low toxicity in various cell lines and animal models. Another advantage of using N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea is its stability. N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to be stable under various conditions, including high temperature and pH. However, one limitation of using N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea is its solubility. N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
For the study of N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea include further exploration of its anticancer and antidiabetic properties, as well as its potential use in the treatment of neurodegenerative diseases.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea involves the reaction of 5-chloro-2-methoxyaniline with 2-(methylthio)phenyl isothiocyanate in the presence of a base. The resulting product is then purified through recrystallization to obtain N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea in its pure form.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticancer, antidiabetic, and neuroprotective effects. In cancer research, N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In diabetic research, N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has been found to improve glucose tolerance and insulin sensitivity. In neuroprotective research, N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to protect against oxidative stress-induced neuronal damage.
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(2-methylsulfanylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS2/c1-19-13-8-7-10(16)9-12(13)18-15(20)17-11-5-3-4-6-14(11)21-2/h3-9H,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJMEXNRWPTNDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=S)NC2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5701551.png)


![N'-(2,4-dichlorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5701577.png)
![3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide](/img/structure/B5701583.png)


![N-[3-(1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B5701605.png)
![2-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5701623.png)
![4-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide](/img/structure/B5701630.png)
![2-{2-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B5701637.png)
![1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone](/img/structure/B5701651.png)

![N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5701667.png)